N-(1-ethyl-2-oxoindolin-5-yl)-1-methyl-1H-pyrazole-4-sulfonamide
Description
N-(1-ethyl-2-oxoindolin-5-yl)-1-methyl-1H-pyrazole-4-sulfonamide is a synthetic organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an indolinone moiety, a pyrazole ring, and a sulfonamide group, which collectively contribute to its diverse chemical and biological properties.
Properties
IUPAC Name |
N-(1-ethyl-2-oxo-3H-indol-5-yl)-1-methylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c1-3-18-13-5-4-11(6-10(13)7-14(18)19)16-22(20,21)12-8-15-17(2)9-12/h4-6,8-9,16H,3,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVRVDJSJFGQTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CN(N=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethyl-2-oxoindolin-5-yl)-1-methyl-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indolinone Core: The indolinone core can be synthesized through the cyclization of an appropriate aniline derivative with an acylating agent.
Introduction of the Pyrazole Ring: The pyrazole ring is introduced via a condensation reaction between the indolinone derivative and a hydrazine derivative.
Sulfonamide Formation: The final step involves the sulfonation of the pyrazole-indolinone intermediate using a sulfonyl chloride reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-ethyl-2-oxoindolin-5-yl)-1-methyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
Anticancer Activity
Mechanism of Action
N-(1-ethyl-2-oxoindolin-5-yl)-1-methyl-1H-pyrazole-4-sulfonamide has shown promise as an anticancer agent through several mechanisms:
- Inhibition of Kinases : The compound exhibits inhibitory activity against specific kinases involved in cell proliferation and mitosis, such as Aurora kinases A and B. These kinases are critical in regulating the cell cycle, and their dysregulation is often linked to cancer progression.
- Induction of Apoptosis : Studies indicate that this compound can induce apoptosis in various cancer cell lines, including those from breast, lung, and colon cancers. The mechanism involves cell cycle arrest and triggering programmed cell death pathways .
Case Studies
Several preclinical studies have evaluated the efficacy of this compound against different cancer types:
Kinase Inhibition
The compound's role as a kinase inhibitor is pivotal for its anticancer properties. It selectively targets kinases that are crucial for tumor growth and survival. Research indicates that:
- Selectivity : this compound selectively inhibits Aurora kinases without significantly affecting other kinases, which could minimize off-target effects.
- Potential for Combination Therapy : Its ability to inhibit specific kinases makes it a candidate for combination therapies with existing chemotherapeutic agents, potentially enhancing overall treatment efficacy .
Other Biological Activities
Beyond anticancer applications, this compound has been explored for various other biological activities:
Anti-inflammatory Properties
Research suggests that this compound may possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
Antimicrobial Activity
Preliminary studies have indicated potential antimicrobial properties against certain bacterial strains, although further research is needed to establish these effects conclusively.
Mechanism of Action
The mechanism of action of N-(1-ethyl-2-oxoindolin-5-yl)-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(1-ethyl-2-oxoindolin-5-yl)-4-fluorobenzamide
- N-(1-ethyl-2-oxoindolin-5-yl)-2-fluorobenzamide
- N-(1-ethyl-2-oxoindolin-5-yl)-2-(m-tolyl)acetamide
Uniqueness
N-(1-ethyl-2-oxoindolin-5-yl)-1-methyl-1H-pyrazole-4-sulfonamide is unique due to its combination of an indolinone core, a pyrazole ring, and a sulfonamide group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.
Biological Activity
N-(1-ethyl-2-oxoindolin-5-yl)-1-methyl-1H-pyrazole-4-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and a molecular weight of approximately 298.34 g/mol. Its structure features a pyrazole ring, which is known for various biological activities, combined with an indolinone moiety that may enhance its pharmacological properties.
Biological Activities
1. Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that derivatives of pyrazole compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves modulation of specific signaling pathways related to cell growth and survival.
For example, a study evaluated the antiproliferative effects of similar pyrazole derivatives on U937 cells, revealing promising results with low cytotoxicity at effective concentrations . The half-maximal inhibitory concentration (IC50) values were determined, showcasing the compound's effectiveness without significant toxicity.
2. Kinase Inhibition
One of the primary areas of research focuses on the compound's role as a kinase inhibitor. Kinases are critical in various cellular signaling pathways, and their dysregulation can lead to diseases such as cancer. Preliminary findings suggest that this compound may exhibit inhibitory activity against specific kinases like Aurora A and B, which are vital for cell proliferation and mitosis .
3. Antimicrobial Properties
Apart from its anticancer potential, this compound has been investigated for its antimicrobial properties. Pyrazole derivatives have shown efficacy against multiple bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The mechanism appears to involve inhibition of protein synthesis pathways and disruption of biofilm formation .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazole Ring: Utilizing hydrazine derivatives with appropriate carbonyl compounds.
- Introduction of Sulfonamide Group: Reacting the pyrazole intermediate with sulfonyl chlorides.
- Final Modifications: Incorporating the indolinone moiety through condensation reactions.
Case Studies
Case Study 1: Anticancer Evaluation
In a recent study, a series of pyrazole derivatives were synthesized and tested against various cancer cell lines. The results indicated that certain modifications enhanced the anticancer activity significantly while maintaining low cytotoxicity levels .
Case Study 2: Antimicrobial Activity
Another investigation focused on evaluating the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results showed that it possessed moderate to strong activity against Gram-positive bacteria, outperforming some conventional antibiotics .
Data Summary
| Activity Type | Target | IC50/Effectiveness | Notes |
|---|---|---|---|
| Anticancer | U937 Cells | Low cytotoxicity | Induces apoptosis; modulates signaling pathways |
| Kinase Inhibition | Aurora A/B | Not specified | Potential role in cancer treatment |
| Antimicrobial | Staphylococcus aureus | MIC 15.625–62.5 μM | Effective against biofilms |
Q & A
Q. How to evaluate preclinical toxicity while maintaining research relevance?
- Methodological Answer :
- In Vitro Cytotoxicity : Dose-response in HEK-293 cells (CC > 50 µM indicates safety margin).
- Genotoxicity : Ames test (TA98 strain) to assess mutagenic potential.
- Cardiotoxicity : Patch-clamp assays for hERG channel inhibition (IC > 10 µM preferred) .
Notes
- Conflict Resolution : Highlighted comparative SAR and meta-analysis to address data discrepancies.
- Advanced Tools : Emphasized computational chemistry (DFT, docking) and high-throughput screening for methodological rigor.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
